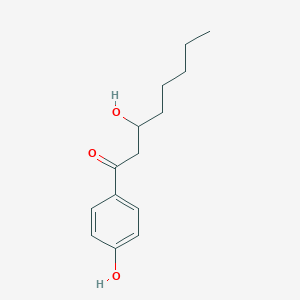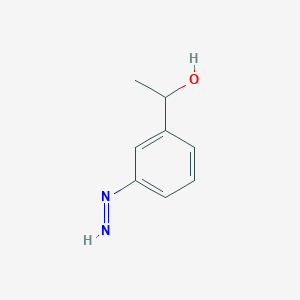
1-(3-Diazenylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Diazenylphenyl)ethan-1-ol is an organic compound characterized by the presence of a diazenyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
The synthesis of 1-(3-Diazenylphenyl)ethan-1-ol can be achieved through several routes. One common method involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions typically include the use of sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt, which is then reacted with a phenol in an alkaline medium to yield the desired product .
Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the scalability of the process.
Análisis De Reacciones Químicas
1-(3-Diazenylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
Reduction: The diazenyl group can be reduced to form amines using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(3-Diazenylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(3-Diazenylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity to various biomolecules .
Comparación Con Compuestos Similares
1-(3-Diazenylphenyl)ethan-1-ol can be compared with other similar compounds, such as:
1-Phenylethanol: Lacks the diazenyl group, making it less reactive in certain chemical transformations.
2-Phenylethanol: An isomer with different structural properties and reactivity.
3-Nitrophenylethanol: Contains a nitro group instead of a diazenyl group, leading to different chemical behavior and applications
The uniqueness of this compound lies in its combination of the diazenyl and hydroxyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
745810-68-8 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1-(3-diazenylphenyl)ethanol |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-3-2-4-8(5-7)10-9/h2-6,9,11H,1H3 |
Clave InChI |
CBNCBXLZUIBLFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)N=N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
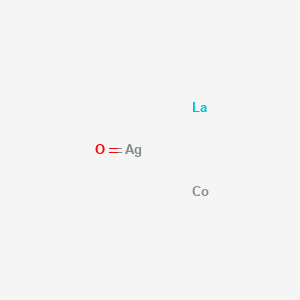
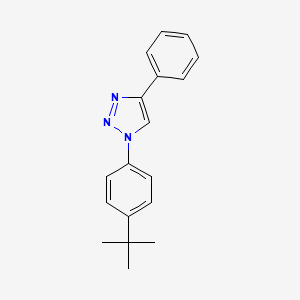
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
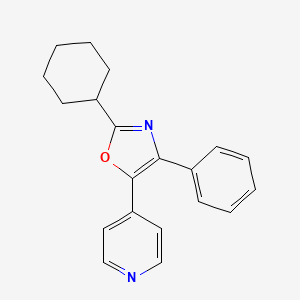
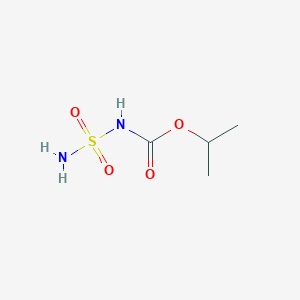


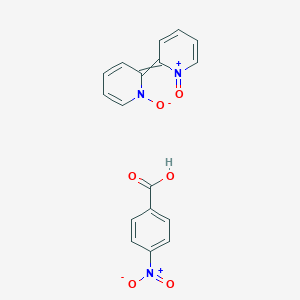
![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
